methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Description
Methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a thiazolidinone derivative characterized by a 3-methoxybenzylidene substituent at the 5-position and a methyl acetate group at the 3-position of the thiazolidinone core. The 3-methoxybenzylidene moiety and ester functional group in this compound may enhance its lipophilicity and bioavailability compared to simpler analogs .
Properties
IUPAC Name |
methyl 2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-18-10-5-3-4-9(6-10)7-11-13(17)15(14(20)21-11)8-12(16)19-2/h3-7H,8H2,1-2H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZKSEGDRFRRFG-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 3-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization and esterification reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thiazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzylidene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
Methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to the desired biological effects .
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate lies in its substitution pattern:
Key Observations :
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
- The 3-methoxybenzylidene group may enhance interactions with hydrophobic enzyme pockets compared to non-substituted benzylidene analogs ().
- The methyl ester could act as a prodrug, hydrolyzing in vivo to the active carboxylic acid form .
Biological Activity
Methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a complex structural framework that includes a thiazolidine ring, a methoxybenzylidene moiety, and an ester functional group. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
1. Anticancer Activity
Thiazolidinone derivatives, including this compound, have been evaluated for their anticancer properties. Research indicates that these compounds can exhibit selective cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Effects
In a comparative study involving several thiazolidinone derivatives, it was found that certain compounds demonstrated significant cytotoxic effects on cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. IC50 values ranged from 8.5 µM to 14.9 µM for K562 cells and from 8.9 µM to 15.1 µM for HeLa cells, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| K562 | 8.5 - 14.9 | More effective than cisplatin (21.5 µM) |
| HeLa | 8.9 - 15.1 | More effective than cisplatin (21.5 µM) |
The anticancer activity is believed to be mediated through the induction of apoptosis via both extrinsic and intrinsic signaling pathways. The structural components of the compound facilitate interaction with cellular targets that lead to programmed cell death .
2. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties.
Antibacterial Studies
Recent studies have shown that derivatives of thiazolidinones exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably lower than those of standard antibiotics like ampicillin.
| Bacteria | MIC (mg/mL) | Activity Comparison |
|---|---|---|
| En. Cloacae | 0.004 - 0.03 | Superior to ampicillin |
| E. coli | Higher resistance | Less effective |
The most active compound in these studies exhibited MIC values significantly lower than those of established antibiotics, suggesting potential for development as a new antimicrobial agent .
3. Enzyme Inhibition
Thiazolidinone derivatives are known for their ability to inhibit various enzymes, contributing to their biological activity.
Tyrosinase Inhibition
A study focused on enzyme inhibition revealed that certain derivatives showed excellent inhibitory activity against mushroom tyrosinase with an IC50 value of 3.17 µM, compared to the standard kojic acid at 15.91 µM . This activity is particularly relevant in cosmetic applications where tyrosinase inhibition can help in skin whitening treatments.
Q & A
Q. What are the standard synthetic protocols for methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of a rhodanine derivative with 3-methoxybenzaldehyde under basic conditions (e.g., K₂CO₃ or ammonium acetate in acetic acid) to form the benzylidene-thiazolidinone core .
- Step 2 : Introduction of the methyl acetate group via alkylation or substitution reactions. Solvent choice (e.g., DMF, acetic acid) and temperature (reflux conditions) significantly influence yield .
- Purification : Recrystallization from methanol or ethanol is commonly used to isolate the final product .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the methoxybenzylidene group and acetate moiety .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects isotopic patterns .
- Infrared Spectroscopy (FTIR) : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
Q. How are preliminary biological activities of this compound assessed?
- In vitro assays : Anti-inflammatory activity via COX-2 inhibition assays, antioxidant potential via DPPH radical scavenging, and antimicrobial testing against Gram-positive/negative bacteria .
- Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and enhances regioselectivity .
- Catalyst screening : Transition metal catalysts (e.g., ZnCl₂) or organocatalysts improve benzylidene formation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .
Q. What advanced techniques resolve structural ambiguities in this compound?
- X-ray crystallography : Determines the (5E)-stereochemistry of the benzylidene group and confirms hydrogen bonding patterns (e.g., O–H⋯O interactions in methanol solvates) .
- 2D NMR (COSY, NOESY) : Maps through-space coupling to validate spatial arrangements of substituents .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog synthesis : Modify substituents (e.g., replace 3-methoxy with halogens or nitro groups) to assess impact on bioactivity .
- Pharmacophore modeling : Identify critical moieties (e.g., thioxo-thiazolidinone core) using docking studies against targets like PPAR-γ or protein kinases .
Q. What methodologies elucidate the mechanism of action in pharmacological studies?
- Enzyme inhibition assays : Measure IC₅₀ against targets like α-glucosidase or tyrosinase to identify metabolic pathways .
- Gene expression profiling : RNA-seq or qPCR to track changes in inflammatory markers (e.g., TNF-α, IL-6) .
- Molecular dynamics simulations : Model interactions with binding pockets (e.g., PPAR-γ ligand-binding domain) to predict binding affinity .
Q. How can contradictory data in biological activity reports be analyzed?
- Dose-response reevaluation : Confirm activity across multiple concentrations to rule out false positives/negatives .
- Assay standardization : Compare protocols for consistency in parameters (e.g., incubation time, cell line viability) .
- Meta-analysis : Aggregate data from analogs (e.g., 4-oxo-thiazolidine derivatives) to identify trends in bioactivity .
Q. What computational approaches support rational drug design for this compound?
- Density Functional Theory (DFT) : Calculate electron distribution to predict reactivity sites (e.g., nucleophilic attack at the thioxo group) .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP for lipophilicity) .
Q. What strategies address scalability challenges in synthesis?
- Continuous flow reactors : Enable gram-scale production with consistent purity by minimizing batch variability .
- Automated purification systems : Combine flash chromatography with HPLC for high-throughput isolation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
